Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate
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Description
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate, also known as CBDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDM is a piperidine derivative that has been synthesized using a unique method and has been found to exhibit promising properties that make it an attractive candidate for further research.
Scientific Research Applications
Application in Organic & Biomolecular Chemistry
Summary of the Application
Sulfonimidates, a class of organosulfur compounds, have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
Methods of Application
The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Results or Outcomes
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . In addition, they have been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Application in Medicinal Chemistry
Summary of the Application
Sulfonimidates have been utilized in the synthesis of sulfoximines, which have increased prominence due to their medicinal chemistry properties .
Methods of Application
A broad library of sulfonimidates were converted to sulfoximines by Grignard displacement .
Results or Outcomes
The transformation resulted in a variety of sulfoximines, which are known for their medicinal chemistry properties .
Application in Polymer Synthesis
Summary of the Application
Sulfonimidates have been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Methods of Application
The use of elevated temperatures can lead to the decomposition of sulfonimidates, which proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Results or Outcomes
The process resulted in the creation of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Application in Drug Synthesis
Summary of the Application
Sulfonimidates have been utilized in the synthesis of drug candidates with a sulfur (VI) center .
Methods of Application
A broad library of sulfonimidates were converted to drug candidates by Grignard displacement .
Results or Outcomes
The transformation resulted in a variety of drug candidates found with a sulfur (VI) center .
Application in Alkyl Transfer
Summary of the Application
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Methods of Application
The lability of sulfonimidates under acidic conditions has been utilized for alkyl transfer .
Results or Outcomes
The process resulted in the transfer of alkyl groups to acids, alcohols and phenols .
properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYKAUWRVOPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate |
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